4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one
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Overview
Description
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is an organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a pyridylmethylene group attached to the benzo[b]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2-bromoacetophenone, under basic conditions.
Introduction of the Pyridylmethylene Group: The pyridylmethylene group can be introduced via a condensation reaction between the benzo[b]furan core and 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine.
Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridylmethylene group can be reduced to a pyridylmethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a pyridylmethyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, and in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is dependent on its specific application. In biological systems, it may exert its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxy and pyridylmethylene groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]thiophene-3-one: Similar structure with a thiophene ring instead of a furan ring.
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]pyrrole-3-one: Similar structure with a pyrrole ring instead of a furan ring.
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]imidazole-3-one: Similar structure with an imidazole ring instead of a furan ring.
Uniqueness
4-Hydroxy-6-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene, pyrrole, or imidazole rings
Properties
IUPAC Name |
(2Z)-4-hydroxy-6-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-6-11(17)14-12(7-9)19-13(15(14)18)8-10-2-4-16-5-3-10/h2-8,17H,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMMRDFSDFKAJ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC=NC=C3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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